
4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Overview
Description
4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide is an organosulfur compound with the molecular formula C7H13BrO2S It is characterized by the presence of a bromoethyl group attached to a tetrahydrothiopyran ring, which is further oxidized to a 1,1-dioxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the bromination of tetrahydrothiopyran 1,1-dioxide. One common method includes the following steps:
Starting Material: Tetrahydrothiopyran 1,1-dioxide.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the bromoethyl group or to reduce the sulfone to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like DMF or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, or methoxyethyl derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives or dehalogenated products.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide is in cancer treatment. The compound has been studied for its ability to act as an alkylating agent, which can interfere with DNA replication in cancer cells.
Case Study:
A study demonstrated that derivatives of this compound exhibited potent cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .
Antiviral Properties
Research indicates that this compound may possess antiviral activity, particularly against HIV. Its mechanism involves inhibiting viral maturation processes, making it a candidate for further investigation in antiviral drug development.
Case Study:
In vitro studies showed that compounds related to this compound effectively inhibited HIV replication in cultured cells .
Agrochemical Applications
The compound's reactivity also opens avenues for its use in agrochemicals. Its ability to modify biological pathways can be harnessed for developing herbicides or pesticides.
Herbicidal Activity
Preliminary studies suggest that derivatives of this thiopyran compound may exhibit herbicidal properties through mechanisms that disrupt plant growth pathways.
Data Table: Herbicidal Efficacy
Mechanism of Action
The mechanism of action of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets through its bromoethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modifications that affect their function. The tetrahydrothiopyran ring and its 1,1-dioxide form contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2H-tetrahydro-thiopyran 1,1-dioxide: Similar structure but lacks the ethyl group.
Tetrahydrothiopyran 1,1-dioxide: The parent compound without the bromoethyl substitution.
2-bromoethyl sulfone: Contains a bromoethyl group attached to a sulfone moiety but lacks the tetrahydrothiopyran ring.
Uniqueness
4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the combination of the bromoethyl group and the tetrahydrothiopyran 1,1-dioxide ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Biological Activity
4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and pharmacological properties of this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves a multi-step process. A common synthetic route includes the formation of tetrahydro-2H-thiopyran followed by bromination and oxidation steps to achieve the desired structure. Research has shown that various thiopyran derivatives exhibit significant biological activities, including antimicrobial and anticancer properties .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiopyran derivatives, including this compound. The compound has demonstrated activity against a range of bacterial strains and fungi. The minimum inhibitory concentrations (MICs) were determined using standard microbiological methods.
Microorganism | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Candida albicans | 16 | |
Aspergillus niger | 32 |
These results indicate that the compound exhibits moderate to potent antimicrobial activity, particularly against certain fungi and Gram-positive bacteria.
Anticancer Activity
Research has also explored the anticancer potential of thiopyran derivatives. Preliminary studies suggest that compounds similar to this compound can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of key enzymes involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit carbonic anhydrase IX (CA IX), a biomarker associated with tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of thiopyran derivatives is influenced by their chemical structure. Substituents on the thiopyran ring and the nature of the halogen (e.g., bromine) appear to play critical roles in enhancing biological efficacy. For example, the presence of electron-withdrawing groups has been correlated with increased cytotoxicity against specific cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study conducted on various synthesized thiopyran derivatives showed that modifications in the bromine substitution pattern significantly affected antimicrobial potency. Compounds with higher lipophilicity demonstrated better penetration into microbial cells, leading to enhanced activity against resistant strains .
- Cytotoxicity Assessment : In vitro studies involving human cancer cell lines revealed that certain thiopyran derivatives led to a reduction in cell viability through apoptosis induction. Flow cytometry analysis indicated that compounds targeting CA IX were particularly effective at lower concentrations .
Properties
IUPAC Name |
4-(2-bromoethyl)thiane 1,1-dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2S/c8-4-1-7-2-5-11(9,10)6-3-7/h7H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDVGCKHSDOUNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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